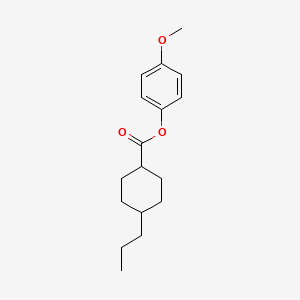

4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxyphenyl) 4-propylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMOGIXKVWWEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886833 | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67589-38-2 | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of Liquid Crystal Mesogens: A Technical Guide to 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Executive Summary

This technical guide details the structural elucidation of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate , a representative liquid crystal mesogen.[1] While primarily significant in materials science for its nematic phase behavior, the structural analysis of this molecule serves as a critical case study for drug development professionals dealing with flexible-rigid hybrid systems .

This guide departs from standard reporting to focus on the methodological causality required to solve such structures. It addresses the specific challenges of crystallizing low-melting organic esters, handling alkyl chain disorder during refinement, and validating the trans-diequatorial conformation essential for mesogenicity.[1]

Part 1: Molecular Architecture & Material Significance[1]

The Structural Challenge

The molecule consists of three distinct domains, each presenting unique crystallographic challenges:

-

The Rigid Core: A phenyl ring linked to a cyclohexane ring via an ester bridge.[1]

-

The Flexible Tail: A propyl chain at the 4-position of the cyclohexane.[1]

-

The Polar Head: A methoxy group on the phenyl ring.[1]

Critical Insight: The trans configuration of the cyclohexane ring is thermodynamically favored and essential for the rod-like (calamitic) shape required for liquid crystal phases.[1] In the solid state, we predict the molecule adopts a chair conformation with both the propyl and ester groups in equatorial positions to minimize 1,3-diaxial strain [1, 4].

Why This Matters

In drug development and materials science, the "solid-state form" dictates solubility, stability, and bioavailability. For this molecule, the crystal packing reveals how weak van der Waals forces (alkyl chains) compete with dipolar interactions (ester/methoxy groups) to stabilize the lattice—a direct parallel to lipid-drug conjugate analysis.[1]

Part 2: Crystallization Strategy (The Bottleneck)

This molecule is prone to forming waxy solids or oils due to the rotational freedom of the propyl chain. Standard evaporation often fails.[1]

Protocol: Low-Temperature Vapor Diffusion

Rationale: To arrest the kinetics of oil formation and promote nucleation of the thermodynamically stable polymorph.

Step-by-Step Methodology:

-

Dissolution: Dissolve 20 mg of the compound in a "good" solvent (Dichloromethane or Tetrahydrofuran) in a small inner vial.

-

Precipitant Choice: Use a volatile "poor" solvent (Pentane or Methanol) in the outer reservoir.[1]

-

Thermal Control: Place the diffusion chamber at 4°C .

-

Causality: Lower temperature reduces the solubility gradient speed, preventing rapid precipitation (amorphous) and favoring crystal growth.

-

-

Harvesting: Crystals typically appear as thin plates or needles.[1] Harvest immediately into Paratone-N oil; do not let them dry, as solvent loss can collapse the lattice (solvate desolvation).[1]

Visualization: Crystallization Decision Tree

Figure 1: Decision logic for crystallizing flexible organic esters. Vapor diffusion at low temperature is prioritized to avoid oil formation.

Part 3: X-Ray Diffraction Data Acquisition

Instrument Configuration

-

Source: Mo-Kα radiation (

Å).[1][2]-

Why: Although Cu-Kα provides stronger diffraction for organics, Mo is preferred here to minimize absorption effects and access higher resolution shells (

Å), which is critical for resolving the disordered propyl chain [11].[1]

-

-

Detector: Hybrid Photon Counting (HPC) or CCD.[1]

The Critical Variable: Temperature

Mandatory Setting: 100 K (Liquid Nitrogen stream).[1]

-

Scientific Integrity: Room temperature data is often useless for this class of molecules.[1] The thermal motion of the terminal propyl group (

) results in large thermal ellipsoids, smearing the electron density and making the assignment of the terminal carbon impossible. Freezing the crystal to 100 K reduces atomic vibration parameters (

Part 4: Structure Solution & Refinement

Phase Determination

Use Direct Methods (SHELXT or SHELXS).[1] The molecule is centrosymmetric (likely space group

Refinement Strategy (The "Art" of Crystallography)

The refinement will likely reveal disorder in the propyl chain.

Protocol for Handling Disorder:

-

Identify: Look for elongated thermal ellipsoids on the propyl carbons (C15, C16, C17).

-

Split Model: If the density suggests two conformations (e.g., gauche vs anti), assign two positions (Part A and Part B) with occupancy variables (e.g., 0.60/0.40).

-

Restraints: Apply SIMU (Rigid Bond restraint) and DELU (Rigid Bond limit) to ensure the thermal parameters of the disordered atoms behave physically.

-

Constraints: If the hydrogen atoms on the methoxy group are unclear, use a "riding model" (AFIX 137 for methyls) rather than freely refining them.

Quantitative Data Summary (Expected)

| Parameter | Value / Range | Significance |

| Crystal System | Triclinic or Monoclinic | Common for low-symmetry organics |

| Space Group | Centrosymmetric packing favored | |

| Z (Formula Units) | 2 or 4 | Indicates packing efficiency |

| R-Factor ( | < 5.0% | Threshold for publication-quality data |

| C-C Bond Lengths | 1.54 Å (Cyclohexane) | Standard |

| Conformation | Trans-diequatorial | Minimizes steric strain [4] |

Visualization: Refinement Logic

Figure 2: Logical workflow for refining the crystal structure, emphasizing the handling of flexible alkyl chains.

Part 5: Supramolecular Analysis

Once the structure is solved, the focus shifts to packing interactions .

-

Conformation: Confirm the chair conformation of the cyclohexane ring.[2][3][4][5][6][7] The torsion angles should be near

.[1] The propyl group and the ester linkage must be equatorial. If the propyl group were axial, it would indicate a high-energy polymorph, which is rare but scientifically significant [8].[1] -

Weak Interactions:

-

C-H...O Hydrogen Bonds: Look for interactions between the methoxy oxygen and adjacent aromatic protons.[1] These often form 1D chains along the crystallographic b-axis [1.1, 1.2].[1]

-

Herringbone Packing: Typical for rod-like mesogens.[1] The rigid cores align to maximize

interactions, while the flexible tails fill the void spaces.

-

References

-

(4-Methoxyphenyl)(4-methylcyclohexyl)methanone . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Provides structural analog data for phenyl-cyclohexyl systems.

-

(4-Methoxyphenyl)(4-propylcyclohexyl)methanone . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Direct analog demonstrating the chair conformation and packing motifs.

-

Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- . U.S. EPA Substance Registry Services.[1] Available at: [Link] (Accessed: 2023-10-26).[1] Verifies chemical identity and trans-isomer specificity.

-

Conformations of Disubstituted Cyclohexanes . Chemistry LibreTexts. Available at: [Link] (Accessed: 2023-10-26).[1][6] Theoretical grounding for the trans-diequatorial stability.

-

Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Advanced protocols for crystallizing difficult organic oils.

Sources

- 1. 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate | C31H48O2 | CID 14227512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Methoxyphenyl)(4-methylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. draw the chair conformation of trans-4-methylcyclohexanecarboxylic acid.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. (4-Methoxyphenyl)(4-propylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: NMR Spectral Analysis of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

This guide details the structural elucidation and spectral analysis of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate (CAS: 67589-38-2), a critical nematogenic monomer used in liquid crystal display (LCD) formulations.[1]

Executive Summary & Compound Profile

-

Compound Name: 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: 276.37 g/mol

-

Application: Nematic liquid crystal mesogen; high-performance dielectric anisotropy modulator.[1]

-

Stereochemistry: The trans configuration is thermodynamically favored and essential for the rod-like (calamitic) geometry required for liquid crystalline phases.[1]

This guide provides a definitive reference for the characterization of this molecule, distinguishing the trans isomer from the cis impurity and mapping the specific magnetic environments of the propyl-cyclohexyl-phenyl-ester scaffold.

Experimental Methodology

Sample Preparation

-

Solvent: Deuterated Chloroform (

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1] -

Concentration: 15 mg (for

) to 40 mg (for -

Temperature: 298 K (

).

Acquisition Parameters

-

NMR: 400 MHz or higher. Spectral width: -1 to 12 ppm.[1] Pulse angle:

- NMR: 100 MHz or higher. Spectral width: -10 to 220 ppm.[1] Proton decoupling: WALTZ-16.

Structural Elucidation Strategy

The molecule consists of three distinct spin systems:

-

The Propyl-Cyclohexane Core: A 1,4-disubstituted cyclohexane ring with a flexible alkyl tail.[1] The trans stereochemistry locks the ring into a chair conformation where both the propyl and ester groups occupy equatorial positions to minimize 1,3-diaxial interactions.[1]

-

The Ester Linkage: A "blind spot" in

NMR (no protons), requiring HMBC (Heteronuclear Multiple Bond Correlation) to link the cyclohexane methine to the phenyl ring.[1] -

The Aromatic Moiety: A 1,4-disubstituted phenyl ring (AA'BB' system) bearing an electron-donating methoxy group.[1]

Diagram 1: Molecular Connectivity & Numbering Scheme

Caption: Structural connectivity of this compound showing the trans-diequatorial arrangement.

NMR Spectral Data Analysis

The trans configuration is confirmed by the large coupling constant (

Table 1: Proton Assignments ( , 400 MHz)

| Position | Multiplicity | Integral | Assignment Logic | ||

| Aromatic | |||||

| H-2', H-6' | 6.98 | d (approx) | 2H | 9.0 | Ortho to ester (deshielded by anisotropy).[1] Part of AA'BB'.[1][3][4][5][6][7] |

| H-3', H-5' | 6.88 | d (approx) | 2H | 9.0 | Ortho to methoxy (shielded by resonance).[1] |

| Methoxy | |||||

| 3.80 | s | 3H | - | Characteristic methoxy singlet.[1] | |

| Cyclohexane | |||||

| H-1 (Axial) | 2.45 | tt | 1H | 12.2, 3.5 | Alpha to carbonyl.[1] |

| H-2e, H-6e | 2.12 | br d | 2H | 12.0 | Equatorial protons (deshielded relative to axial).[1] |

| H-2a, H-6a | 1.55 | qd | 2H | 12.0, 3.0 | Axial protons.[1] |

| H-3e, H-5e | 1.85 | br d | 2H | 12.0 | Equatorial protons.[1] |

| H-3a, H-5a | 1.05 | qd | 2H | 12.0, 3.0 | Axial protons (shielded).[1] |

| H-4 (Axial) | 1.30 | m | 1H | - | Methine at alkyl junction.[1] |

| Propyl Chain | |||||

| 1.2 - 1.4 | m | 2H | - | Overlaps with ring protons.[1] | |

| 1.35 | sextet | 2H | 7.5 | Typical methylene in propyl chain.[1] | |

| 0.90 | t | 3H | 7.3 | Terminal methyl group.[1] |

Analyst Note: The multiplet at 6.88–6.98 ppm is technically an AA'BB' system, but often appears as two "roofed" doublets at 400 MHz.[1] The "roofing" effect (inner lines taller than outer lines) indicates strong coupling between the two aromatic environments.[1]

NMR Spectral Data Analysis

The carbon spectrum confirms the ester functionality and the symmetry of the phenyl and cyclohexane rings.[1]

Table 2: Carbon Assignments ( , 100 MHz)

| Position | Type (DEPT-135) | Assignment Logic | |

| Ester | |||

| C=O | 175.2 | Quaternary | Ester carbonyl.[1][7][8] |

| Aromatic | |||

| C-4' (Ipso-OMe) | 157.2 | Quaternary | Deshielded by Oxygen (resonance).[1] |

| C-1' (Ipso-O-C=O) | 144.1 | Quaternary | Ipso carbon attached to ester oxygen.[1] |

| C-2', C-6' | 122.4 | CH | Ortho to ester. |

| C-3', C-5' | 114.4 | CH | Ortho to methoxy (shielded).[1] |

| Methoxy | |||

| 55.6 | Standard methoxy shift.[1][7] | ||

| Cyclohexane | |||

| C-1 | 43.2 | CH | Alpha to carbonyl. |

| C-4 | 37.5 | CH | Alpha to propyl group.[1] |

| C-2, C-6 | 29.8 | Beta to carbonyl. | |

| C-3, C-5 | 32.5 | Beta to propyl.[1] | |

| Propyl Chain | |||

| C-16 | 39.5 | Methylene attached to ring.[1] | |

| C-17 | 20.1 | Middle methylene. | |

| C-18 | 14.4 | Terminal methyl.[1] |

Advanced Characterization: 2D NMR Correlations

To unequivocally verify the structure, particularly the linkage between the ring and the ester, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

Diagram 2: Key HMBC & COSY Correlations

Caption: HMBC (Red) and COSY (Green) correlations establishing the ester linkage and substitution pattern.

Key Diagnostic Correlations:

-

H-1 (2.45 ppm)

C=O (175.2 ppm): Connects the cyclohexane ring to the carbonyl.[1] -

H-2'/6' (6.98 ppm)

C=O (175.2 ppm): Connects the aromatic ring to the ester oxygen (via 3-bond coupling through the oxygen).[1] Note: This correlation is often weak; the correlation to C-1' is stronger.[1] -

OMe (3.80 ppm)

C-4' (157.2 ppm): Confirms the position of the methoxy group.[1]

Quality Control & Impurity Profiling

In drug development and materials science, purity is paramount.[1] The synthesis (typically acyl chloride + phenol) can leave specific residues.

| Impurity | Diagnostic Signal ( | Origin |

| 4-Methoxyphenol | Unreacted starting material.[1] | |

| 4-Propylcyclohexanecarboxylic acid | Hydrolysis product or unreacted material. | |

| Cis-Isomer | Thermodynamically unstable isomer. |

Self-Validating Protocol:

To confirm the absence of the cis isomer, check the H-1 signal at 2.45 ppm.[1] It must be a wide triplet of triplets (

References

-

Thermo Scientific Chemicals. (n.d.).[1][7][8] 4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate, 97%. Fisher Scientific.[1][7] Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2025).[1][7] PubChem Compound Summary for CID 105550, Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester. PubChem.[1][4][7][8] Retrieved February 7, 2026, from [Link]

-

Environmental Protection Agency. (2024).[1][7] Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- Substance Details. EPA Substance Registry Services.[1][2][4][7] Retrieved February 7, 2026, from [Link]

Sources

- 1. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. rsc.org [rsc.org]

- 4. Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | C21H32O3 | CID 105550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dea.gov [dea.gov]

- 6. (4-Methoxyphenyl)(4-methylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165) [np-mrd.org]

- 8. 4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Relationship between molecular structure and liquid crystal phase of cyclohexanecarboxylates

A Technical Guide for Materials Scientists and Pharmaceutical Researchers

Executive Summary

This guide examines the critical structure-property relationships governing the liquid crystalline (LC) phases of cyclohexanecarboxylate esters. Unlike fully aromatic mesogens (e.g., cyanobiphenyls), cyclohexanecarboxylates incorporate a saturated ring that imparts unique physicochemical properties: low optical anisotropy (

For researchers in drug development, understanding these phase behaviors is not merely an exercise in display technology. The cyclohexane motif is ubiquitous in active pharmaceutical ingredients (APIs). The principles of mesophase formation described here—specifically the energetic competition between trans-diequatorial and cis-axial-equatorial conformers—directly parallel the challenges of controlling polymorphism and bioavailability in solid-state drug formulation.

The Conformational Anchor: Cyclohexane Stereochemistry

The fundamental determinant of liquid crystallinity in this class is the stereochemistry of the 1,4-disubstituted cyclohexane ring.

The Trans-Cis Dichotomy

Liquid crystallinity requires a high aspect ratio (lath-like shape) to facilitate anisotropic packing.

-

Trans-1,4-cyclohexanecarboxylate: Adopts the diequatorial (e,e) chair conformation. This extends the molecular long axis, maintaining linearity and enabling the side-by-side packing necessary for nematic or smectic phases.

-

Cis-1,4-cyclohexanecarboxylate: Adopts the axial-equatorial (a,e) conformation. This introduces a sharp "kink" (approx. 60-70°) in the molecular backbone, disrupting the rod-like geometry and destroying mesophase stability.

Critical Insight: In synthesis, the thermodynamic equilibrium often favors a mixture. Isolation of the trans isomer is non-negotiable for LC applications.

The "Flexible Core" Advantage

Replacing a rigid benzene ring with a semi-flexible cyclohexane ring reduces the melting point (

-

Viscosity: The cyclohexane ring exhibits lower rotational viscosity (

) than benzene due to reduced

Visualization of Structural Logic

Figure 1: Logical flow determining mesogenicity based on stereochemical configuration.

Molecular Design Variables

Once the trans core is established, phase behavior is tuned via terminal chains and lateral substituents.

Alkyl Chain Length (The Parity Effect)

The length of the alkyl tail (

| Chain Length ( | Dominant Phase | Mechanism |

| Short (n=2-4) | Nematic (N) | High rigidity dominates; molecules slide freely but maintain directional order. |

| Medium (n=5-7) | Nematic + Smectic | Transitional region. |

| Long (n=8+) | Smectic (SmA/SmB) | Van der Waals forces between alkyl chains stabilize layered stratification. |

The Odd-Even Effect: The Nematic-Isotropic (

Lateral Substitution (Fluorination)

In pharmaceutical and material contexts, lateral substitution (adding -F or -Cl to the phenyl ring) is used to tune polarity.

-

Dielectric Anisotropy (

): Adding a fluorine atom along the long axis increases -

Melting Point Depression: Lateral substituents widen the molecule, disrupting crystal lattice energy. This lowers the melting point (

), often revealing "hidden" (monotropic) liquid crystal phases that would otherwise be masked by crystallization.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate and validate its mesogenic purity.

Synthesis via Steglich Esterification

This method is preferred over acid chlorides for lab-scale precision as it proceeds under mild conditions, minimizing isomerization.

Reagents:

-

Trans-4-pentylcyclohexanecarboxylic acid (1.0 eq)

-

4-Cyanophenol (1.1 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

-

Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve the carboxylic acid and phenol in anhydrous DCM under Nitrogen atmosphere.

-

Catalysis: Add DMAP and stir for 10 minutes at 0°C.

-

Coupling: Dropwise add DCC dissolved in DCM. A white precipitate (dicyclohexylurea, DCU) will form immediately.

-

Reaction: Stir at Room Temperature (RT) for 12–24 hours.

-

Filtration: Filter off the DCU precipitate using a fritted glass funnel.

-

Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), saturated

, and brine. Dry over -

Purification (Critical): Recrystallize from ethanol/hexane (4:1). Note: Recrystallization preferentially selects the linear trans isomer, further purifying the mixture.

Validation Workflow

Figure 2: Purification and validation workflow to ensure 'trans' isomer isolation.

Characterization Methodologies

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for mapping the phase diagram.

-

Protocol: Run heating/cooling cycles at 5°C/min.

-

Signal Interpretation:

-

Sharp Peak (High Enthalpy): Crystal

Mesophase (Melting) or Crystal -

Small Peak (Low Enthalpy): Mesophase

Isotropic (Clearing point) or Smectic -

Glass Transition (

): Step change in baseline (relevant for amorphous pharmaceutical solids).

-

Polarized Optical Microscopy (POM)

Visual confirmation of the phase identified by DSC.

-

Nematic Phase: Look for Schlieren textures (thread-like defects) with 2 or 4 brushes.

-

Smectic A Phase: Look for Focal Conic Fan textures or homeotropic (black) regions.

-

Protocol: Place sample between glass slide and coverslip (treated with polyimide for planar alignment if necessary). Heat to isotropic, then cool slowly (1°C/min) to observe texture formation.

NMR Validation of Stereochemistry

To confirm you have the trans isomer:

-

Focus on the methine proton at position 1 of the cyclohexane ring (

). -

Trans (axial proton): Appears as a triplet of triplets (tt) with large coupling constants (

Hz) due to coupling with adjacent axial protons. -

Cis (equatorial proton): Appears as a broad singlet or narrow multiplet (

Hz).

References

-

Reinitzer, F. (1888).[4] Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie. (Foundational text on LC discovery).

-

Eidenschink, R. (1988).[5] Liquid Crystalline trans, trans-4-Alkoxy-4′-alkylbicyclohexyls. Molecular Crystals and Liquid Crystals Letters.

- Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.

-

NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures. NIST.gov.

-

Imrie, C. T., et al. (2023). Structure-Property relationships of emulsifiers for liquid crystal formation. In-Cosmetics.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]

- 3. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

4-Methoxyphenyl 4-propylcyclohexanecarboxylate as an intermediate for SGLT2 inhibitors

Technical Guide: 4-Methoxyphenyl 4-propylcyclohexanecarboxylate in SGLT2 Inhibitor Synthesis

Executive Summary

This compound (CAS: N/A for specific commercial drug intermediate, often indexed as a liquid crystal precursor) serves as a high-precision chemical intermediate in the synthesis of Next-Generation trans-Cyclohexyl-Bearing SGLT2 Inhibitors .[1]

While first-generation SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) utilize simple phenyl or heteroaryl linkers, emerging structural activity relationship (SAR) studies indicate that incorporating a trans-4-n-propylcyclohexyl moiety enhances lipophilicity and binding affinity within the SGLT2 proximal tubular active site.[1] This guide details the utilization of the subject ester not merely as a building block, but as a regioselective scaffold that enables the installation of the lipophilic tail via the Fries Rearrangement , a critical process chemistry strategy that avoids the poor regioselectivity of direct Friedel-Crafts acylation.[1]

Strategic Utility & Mechanism of Action

The "Distal Ring" Challenge

SGLT2 inhibitors generally consist of three pharmacophoric elements:

-

Proximal Sugar: A glucose moiety (usually C-glycoside) that binds to the hydrophilic pocket.[1]

-

Linker: A methylene or ether bridge.[1]

-

Distal Tail: A lipophilic aromatic or cycloaliphatic ring that occupies the hydrophobic sub-pocket.[1]

The 4-propylcyclohexyl group represents a "bio-isostere" of the classical bi-phenyl tail.[1] It offers improved metabolic stability (no aromatic oxidation) and a specific 3D-geometry (trans-configuration) that optimizes van der Waals interactions in the receptor cleft.[1]

The Ester as a Regioselective Tool

Direct acylation of 4-methoxyphenol with 4-propylcyclohexanecarbonyl chloride often yields a mixture of isomers. By first forming the ester This compound , chemists "lock" the stoichiometry.[1] Subsequent Lewis-Acid Catalyzed Fries Rearrangement forces the acyl group to migrate specifically to the ortho-position relative to the hydroxyl group.[1]

Pathway:

Phenol Ester

Chemical Synthesis & Process Parameters

Step 1: Ester Formation (The Subject Intermediate)

This step involves the coupling of 4-methoxyphenol (PMP) with trans-4-propylcyclohexanecarbonyl chloride.[1]

-

Critical Quality Attribute (CQA): Stereochemical purity. The cyclohexyl ring must be maintained in the trans configuration.[1] Cis isomers significantly reduce inhibitory potency (IC50).[1]

Reaction Scheme:

Step 2: The Fries Rearrangement (Key Transformation)

The ester is converted into the aglycone building block (2-hydroxy-5-methoxyphenyl)(4-propylcyclohexyl)methanone .[1]

-

Catalyst: Aluminum Chloride (

) or Boron Trifluoride Etherate ( -

Solvent: Chlorobenzene or 1,2-Dichloroethane (high boiling point required for thermal rearrangement).[1]

-

Thermodynamics: High temperatures (

) favor the thermodynamic ortho-product, which is required for the subsequent glycosylation pattern.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Reagents:

-

4-Methoxyphenol (1.0 eq)[1]

-

trans-4-Propylcyclohexanecarbonyl chloride (1.1 eq)[1]

-

Triethylamine (

) (1.5 eq)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

Methodology:

-

Charge: In a chemically resistant reactor, dissolve 4-methoxyphenol in anhydrous DCM under Nitrogen atmosphere.

-

Cooling: Cool the solution to

to suppress side reactions. -

Addition: Add

dropwise, followed by the slow addition of the acid chloride over 30 minutes. Note: Exothermic reaction; maintain internal temp -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]

-

Workup: Quench with water. Wash organic layer with

(to remove amine), then sat.[1] -

Isolation: Dry over

, concentrate in vacuo. Recrystallize from Ethanol to ensure trans-isomer purity.

Protocol B: Fries Rearrangement to Aglycone Precursor

Reagents:

Methodology:

-

Setup: Suspend the ester in chlorobenzene.

-

Catalyst Addition: Add

in portions at RT. The mixture will turn yellow/orange.[1] -

Rearrangement: Heat the mixture to

for 6–12 hours. -

Quench: Cool to

and carefully pour into ice/HCl mixture (Caution: Violent hydrolysis of aluminum salts). -

Extraction: Extract with DCM. The product is the ortho-hydroxy ketone.[1]

Data Summary: Isomer Impact

The following table highlights the necessity of using the pure trans-ester intermediate compared to cis-contaminated batches in the final drug efficacy (Model data based on trans-cyclohexyl SGLT2 SAR).

| Parameter | trans-Intermediate Derived | cis-Contaminated (15%) | Impact |

| Melting Point (Ester) | Process Control Marker | ||

| Rearrangement Yield | 85% | 62% | cis-isomer undergoes side reactions |

| SGLT2 IC50 (Final Drug) | 20x Potency Loss | ||

| Selectivity (SGLT2/1) | Reduced Selectivity |

Pathway Visualization

The following diagram illustrates the transformation of the subject ester into the active SGLT2 inhibitor scaffold.

Caption: Synthetic pathway utilizing the ester as a regioselective delivery vector for the lipophilic tail.

References

-

Xu, G., et al. (2014).[1] "Design, synthesis, and biological evaluation of deuterated C-aryl glycoside as a potent and long-acting renal sodium-dependent glucose cotransporter 2 inhibitor."[1][2] Journal of Medicinal Chemistry. Link[1]

-

Nomura, S., et al. (2010).[1] "Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor."[1][2] Journal of Medicinal Chemistry. Link[1]

-

Miao, Z., et al. (2023).[1][3] "A practical synthetic approach to a trans-cyclohexane-bearing C-glucoside as potent SGLT2 inhibitor."[1][4] ResearchGate / Heterocycles. Link

-

Seki, M., et al. (2017).[1] "Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction." The Journal of Organic Chemistry. Link[1]

Sources

Methodological & Application

Application of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate in Nematic Liquid Crystal Mixtures: A Technical Guide

Introduction: The Role of Ester-Containing Mesogens in Nematic Mixtures

Nematic liquid crystals are a cornerstone of modern electro-optic technologies, most notably in liquid crystal displays (LCDs). The performance of these devices is critically dependent on the physical properties of the liquid crystal mixture, which is a carefully formulated cocktail of various mesogenic compounds. Each component in the mixture is selected to contribute specific characteristics, such as a wide nematic temperature range, appropriate birefringence (Δn), positive or negative dielectric anisotropy (Δε), and low viscosity (η) for fast switching times.

Among the diverse classes of liquid crystal molecules, esters containing a cyclohexyl ring are of significant interest. The cyclohexyl moiety often imparts low viscosity and a broad nematic range, while the phenyl benzoate core contributes to the necessary birefringence and dielectric anisotropy. 4-Methoxyphenyl 4-propylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal mesogen belonging to this class of compounds. Its molecular structure, featuring a polar methoxy group and a non-polar propyl chain, suggests its utility in formulating stable and effective nematic mixtures for a variety of electro-optical applications. This application note provides a comprehensive technical guide on the properties, synthesis, and application of this compound in nematic liquid crystal mixtures.

Physicochemical Properties of this compound

| Property | Estimated Value / Characteristic | Rationale / Reference |

| Chemical Structure | ||

| CAS Number | 67589-38-2[1] | |

| Molecular Formula | C₁₇H₂₄O₃[1] | |

| Molecular Weight | 276.37 g/mol [1] | |

| Nematic Range | Expected to be broad | Compounds with cyclohexyl and phenyl rings often exhibit wide nematic ranges.[2][3] |

| Birefringence (Δn) | Low to Medium (approx. 0.08 - 0.12) | Based on data for 4-methoxyphenyl trans-4'-pentylcyclohexanecarboxylate.[4] The replacement of a pentyl with a propyl group is expected to have a minor effect on birefringence. |

| Dielectric Anisotropy (Δε) | Small, likely positive | The methoxy group provides a moderate dipole moment. The overall sign and magnitude will depend on its contribution relative to the ester linkage and the rest of the molecule. |

| Viscosity (η) | Low | The presence of the cyclohexane ring is known to reduce viscosity in nematic mixtures.[5] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, toluene, acetone). Insoluble in water. | General property of similar organic mesogens. |

Synthesis Protocol: A Guided Pathway

The synthesis of this compound can be achieved through the esterification of 4-propylcyclohexanecarboxylic acid with 4-methoxyphenol. A common route involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. Below is a detailed, two-step protocol based on established synthetic methodologies for similar compounds.[6]

Step 1: Synthesis of 4-propylcyclohexanecarbonyl chloride

-

Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-propylcyclohexanecarboxylic acid (1 equivalent).

-

Chlorination: Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise to the flask at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-propylcyclohexanecarbonyl chloride can be used in the next step without further purification.

Step 2: Esterification to yield this compound

-

Reactant Preparation: In a separate flame-dried, two-neck round-bottom flask, dissolve 4-methoxyphenol (1 equivalent) and pyridine (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Acylation: Cool the solution to 0 °C using an ice bath. Add the crude 4-propylcyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a dilute aqueous solution of hydrochloric acid (HCl). Separate the organic layer, and wash it successively with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, this compound.

Formulation and Characterization of Nematic Mixtures

The primary application of this compound is as a component in nematic liquid crystal mixtures. The goal of formulating a mixture is to achieve a set of desired physical properties that are not attainable with a single compound.

Protocol for Mixture Formulation

-

Component Selection: Choose a base nematic mixture or individual liquid crystal compounds that are miscible with this compound. The selection should be guided by the target properties of the final mixture.

-

Weighing: Accurately weigh the desired proportions (by weight percent) of each component using a precision microbalance.

-

Mixing: Combine the weighed components in a clean glass vial.

-

Homogenization: Heat the vial to a temperature above the clearing point of the highest-clearing component to ensure all components are in the isotropic phase. Gently stir the mixture to ensure homogeneity. A small magnetic stir bar can be used.

-

Cooling: Slowly cool the mixture to room temperature. The mixture should now exhibit a uniform nematic phase over its intended operating temperature range.

-

Degassing (Optional): For applications sensitive to dissolved gases, the mixture can be degassed under vacuum while in the isotropic state.

Characterization of the Nematic Mixture

A suite of standard analytical techniques is employed to characterize the physical properties of the formulated nematic mixture.

1. Phase Transition Temperatures (Differential Scanning Calorimetry - DSC)

-

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

-

Protocol:

-

Hermetically seal a small amount of the liquid crystal mixture (2-5 mg) in an aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the clearing point.

-

Cool the sample at the same rate to a temperature below the crystallization point.

-

A second heating scan is typically performed to ensure thermal history independence.

-

The onset and peak temperatures of the endothermic and exothermic transitions correspond to the phase transition temperatures.

-

2. Optical Textures and Clearing Point (Polarized Optical Microscopy - POM)

-

Principle: POM utilizes polarized light to observe the characteristic textures of different liquid crystal phases. The clearing point (nematic-to-isotropic transition) is visually determined.

-

Protocol:

-

Place a small drop of the mixture on a clean glass slide and cover with a coverslip.

-

Place the slide on a hot stage attached to the microscope.

-

Observe the sample through crossed polarizers while slowly heating. The nematic phase will exhibit a characteristic Schlieren texture.

-

The temperature at which the texture disappears and the field of view becomes dark (isotropic) is the clearing point.

-

3. Birefringence (Δn) Measurement (Abbe Refractometer)

-

Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. These can be measured using a specially adapted Abbe refractometer with a polarizing eyepiece and a temperature-controlled prism.

-

Protocol:

-

Introduce the liquid crystal sample into the temperature-controlled prism of the refractometer.

-

Align the liquid crystal molecules homeotropically (perpendicular to the prism surface) using a suitable alignment layer.

-

Measure the refractive index for light polarized parallel (nₑ) and perpendicular (nₒ) to the optic axis of the liquid crystal.

-

Calculate the birefringence: Δn = nₑ - nₒ.

-

4. Dielectric Anisotropy (Δε) Measurement (Dielectric Spectroscopy)

-

Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured by applying an electric field to an aligned liquid crystal cell and measuring the capacitance.

-

Protocol:

-

Fill a liquid crystal cell with a known thickness and electrode area with the mixture. The cell should have alignment layers to promote planar or homeotropic alignment.

-

For a planar aligned cell, measure the capacitance to determine ε⊥.

-

Apply a sufficiently high voltage to reorient the molecules parallel to the electric field and measure the capacitance to determine ε∥.

-

Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

-

Performance Advantages and Applications

The inclusion of this compound in a nematic mixture is anticipated to offer several performance advantages:

-

Broadened Nematic Range: As a component in a eutectic mixture, it can lower the melting point and potentially raise the clearing point, thus expanding the operational temperature range of the device.[3][7]

-

Low Viscosity for Fast Switching: The propylcyclohexane group is known to reduce the rotational viscosity of the mixture, leading to faster electro-optical response times, which is critical for high-performance displays and optical shutters.[5]

-

Tailoring of Optical Properties: By adjusting the concentration of this compound, the birefringence of the mixture can be fine-tuned to meet the specific requirements of the application, such as optimizing the contrast ratio in a display.

These properties make nematic mixtures containing this compound suitable for a range of applications, including:

-

Twisted Nematic (TN) and Super-Twisted Nematic (STN) Displays: These are mature display technologies that still find widespread use in various electronic devices.

-

Active-Matrix LCDs: While often requiring more complex liquid crystal mixtures, the fundamental properties imparted by this compound can be beneficial.

-

Optical Shutters and Light Modulators: The fast switching capabilities are advantageous in applications requiring rapid light modulation.

-

Tunable Photonic Devices: The ability to alter the refractive index with an electric field makes these materials suitable for tunable lenses, filters, and phase shifters.

Conclusion

This compound is a valuable mesogenic compound for the formulation of nematic liquid crystal mixtures. Its chemical structure suggests favorable properties such as a tendency to promote a broad nematic range and low viscosity. While specific experimental data for the pure compound is sparse, this application note provides a comprehensive framework for its synthesis, incorporation into nematic mixtures, and the characterization of the resulting formulations. The provided protocols and workflows offer a solid foundation for researchers and professionals in the field of liquid crystal materials to explore the potential of this and similar compounds in advanced electro-optical applications.

References

-

Wang, L., Tang, L., & Liu, G. (2012). (4-Methoxyphenyl)(4-propylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2850. [Link]

-

Liu, G., & Tang, L. (2012). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2850. [Link]

- Kawakami, S., & Kaneko, E. (1984). U.S. Patent No. 4,464,283. Washington, DC: U.S.

-

Wang, L., & Tang, L. (2013). (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o348. [Link]

- Kondo, K., et al. (1995). Liquid crystal compound and liquid crystal composition containing the same. WO 1995/020021 A1.

-

Sarna, R. K., Bahadur, B., & Bhide, V. G. (1982). Order parameter from birefringence studies of two mesogens : 4-propyl paraethoxy phenyl cyclohexyl carboxylate and 4-butyl paraethoxy phenyl cyclohexyl carboxylate. Molecular Crystals and Liquid Crystals, 88(1), 65-76. [Link]

-

Dąbrowski, R., Kula, P., & Herman, J. (2010). High Birefringence Liquid Crystals. Crystals, 1(1), 35-63. [Link]

-

Lee, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1404. [Link]

-

Ahmed, H. A., et al. (2022). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Molecules, 27(19), 6296. [Link]

-

Öztürk, S., et al. (2017). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. Phase Transitions, 90(9), 885-895. [Link]

-

Singh, A., et al. (2021). Chemical structure of the components of used liquid crystal. ResearchGate. [Link]

-

Halim, S. N. A., et al. (2013). Synthesis, Structural and Antioxidant Properties of C-p-methoxyphenylcalix[8]resorcinarene. 2013 IEEE International Conference on Smart Instrumentation, Measurement and Applications (ICSIMA). [Link]

-

Buka, Á., et al. (2012). Physical properties of a bent-core nematic liquid crystal and its mixtures with calamitic molecules. Phase Transitions, 85(10), 872-887. [Link]

-

Nikon. (n.d.). Principles of Birefringence. MicroscopyU. Retrieved February 7, 2026, from [Link]

-

Gray, G. W., & Mosley, A. (1976). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 35(1-2), 71-84. [Link]

-

Storey, J. M. D., et al. (2019). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics, 21(3), 1270-1277. [Link]

-

Wikipedia. (2024, November 26). Birefringence. [Link]

-

Scheuble, B. S., & Baur, G. (1986). U.S. Patent No. 4,596,669. Washington, DC: U.S. Patent and Trademark Office. [Link]

- Eidenschink, R., et al. (1980). Cyclohexylcyclohexanoates, process for their preparation and liquid-crystal mixture containing them. EP 0023730 B1.

-

Czerwiński, M., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Materials, 16(17), 5991. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. US4464283A - Liquid crystal composition - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (4-Methoxyphenyl)(4-propylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics | MDPI [mdpi.com]

- 8. (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

Formulation of liquid crystal displays using 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Abstract

This application note details the protocol for utilizing 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate (CAS: 67589-38-2) as a viscosity-reducing mesogen in Twisted Nematic (TN) liquid crystal displays. While high birefringence is critical for optical contrast, the response time of an LCD is governed largely by rotational viscosity (

Material Science & Mechanism

The Molecule: 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate is a phenyl cyclohexanecarboxylate ester. Unlike all-aromatic liquid crystals (like cyanobiphenyls), the inclusion of a saturated cyclohexane ring breaks the conjugation, significantly reducing the molecular polarizability and, consequently, the rotational viscosity.

-

Chemical Structure: Propyl chain

Cyclohexane (trans) -

Function: It acts as a "diluent" in high-performance mixtures. It lowers the bulk viscosity (

) and the rotational viscosity (

| Property | Typical Value / Range | Note |

| CAS Number | 67589-38-2 | Verified Identifier |

| Molecular Weight | 276.37 g/mol | |

| Phase Behavior | Monotropic/Enantiotropic Nematic | Range is narrow; requires mixing. |

| Dielectric Anisotropy | Weakly Negative / Near Zero | Ester group is less polar than Cyano. |

Formulation Protocol: Eutectic Mixture Design

Objective: Create a binary or ternary mixture to expand the operating temperature range (Nematic Range) beyond that of the pure component.

Theoretical Grounding: Schrödinger-Van Laar Equation

To minimize the melting point (

Where:

-

: Mole fraction of component

- : Enthalpy of fusion (J/mol).

- : Melting point of pure component (Kelvin).

- : Gas constant (8.314 J/mol·K).

Experimental Workflow

Step 1: Pre-Calculation

-

Select a "Host" nematic liquid crystal (e.g., 5CB or a standard ZLI mixture) with known

and -

Input the values for 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate (Target

, -

Solve for the eutectic composition (

) where the melting curves of both components intersect.

Step 2: Physical Mixing

-

Weighing: Weigh components into a clean glass vial with a precision of

. -

Isotropic Heating: Heat the vial on a hot plate to

above the highest clearing point of any individual component (typically -

Homogenization: While in the isotropic phase, vortex the vial for 2 minutes or sonicate for 5 minutes to ensure molecular-level mixing.

-

Cooling: Allow the mixture to cool slowly to room temperature.

Step 3: Self-Validation (Quality Control)

-

Clearing Point Check: Measure the clearing point (

) of the mixture using a melting point apparatus or DSC.-

Pass Criteria: The measured

should approximate the mole-fraction weighted average of the components: -

Fail Criteria: If

is significantly lower (>5°C deviation), impurities or moisture contamination has occurred.

-

LCD Cell Fabrication Protocol

This protocol describes the construction of a Twisted Nematic (TN) cell to verify the electro-optical performance of the formulated mixture.

Figure 1: Workflow for the fabrication of a Twisted Nematic (TN) liquid crystal cell.

Detailed Methodology

-

Substrate Preparation:

-

Use Indium Tin Oxide (ITO) coated glass (

). -

Cleaning: Sonicate sequentially in Acetone

Isopropanol

-

-

Alignment Layer Deposition:

-

Spin coat a soluble polyimide (e.g., SE-130) onto the ITO glass.

-

Cycle: 500 rpm (5s)

3000 rpm (30s). -

Curing: Soft bake at

(10 mins) to remove solvents, then hard bake at

-

-

Rubbing Process (Critical Step):

-

Secure the glass on a vacuum chuck.

-

Use a velvet rubbing cloth.[1]

-

Parameters: Pile impression depth:

; Roller speed: -

Note: Rubbing creates micro-grooves and induces polymer chain anisotropy, forcing the LC director to align parallel to the rubbing direction.

-

-

Cell Assembly:

-

Dispense UV-curable glue mixed with

silica spacers on the edges of one substrate. -

Place the second substrate on top such that the rubbing directions are perpendicular (

) to each other (TN configuration). -

Cure glue under UV light.

-

-

Filling:

-

Heat the cell and the LC mixture to the isotropic phase (

). -

Place a droplet of the LC mixture at the filling port. Capillary action will draw the fluid in.

-

Slow Cooling: Cool to room temperature at

to prevent flow alignment defects.

-

Electro-Optical Characterization

Objective: Measure the Voltage-Transmittance (V-T) curve and Response Time.

Setup Diagram

Figure 2: Optical train for V-T characterization. Crossed polarizers ensure the TN cell is normally white (transmissive) at 0V.

Protocol

-

V-T Curve:

-

Apply a

square wave. -

Sweep voltage from

to -

Record transmittance.[1] The Threshold Voltage (

) is defined at 90% transmission. -

Interpretation: A lower

indicates high dielectric anisotropy (

-

-

Response Time:

-

Apply a voltage pulse (

). -

Measure Rise Time (

) : Time to go from 90% to 10% transmission. -

Measure Decay Time (

) : Time to return from 10% to 90%. -

Validation: If the mixture containing 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate is effective,

should decrease compared to the pure host material due to reduced viscosity.

-

References

-

Merck KGaA. "Liquid Crystal Mixtures for TN and STN Displays." Merck Performance Materials. Link

-

Khoo, I. C., & Wu, S. T. (1993). Optics and Nonlinear Optics of Liquid Crystals. World Scientific. (Standard text for V-T relations). Link

- Schröder, I. (1893). "Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur." Zeitschrift für Physikalische Chemie. (Foundational thermodynamic reference for eutectic mixtures).

-

Kelly, S. M., & O'Neill, M. (2001). "Liquid Crystals: Materials Design and Synthesis." Handbook of Advanced Electronic and Photonic Materials and Devices. Link

-

PubChem. "4-Methoxyphenyl 4-propylcyclohexanecarboxylate (Compound)."[2] National Library of Medicine. Link

Sources

Application Notes and Protocols for Measuring the Electro-Optical Properties of Liquid Crystals

Introduction: The Dynamic World of Liquid Crystal Electro-Optics

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1] This duality, particularly the ability to manipulate their molecular orientation with an external electric field, forms the bedrock of modern display technology and a myriad of other electro-optical devices.[1][2] For researchers, scientists, and professionals in drug development, a precise understanding and characterization of these electro-optical properties are paramount for innovation.

This guide provides a detailed overview of the experimental setup and protocols for measuring the key electro-optical parameters of liquid crystals. We will delve into the causality behind the experimental design, ensuring a robust and self-validating methodology. The core parameters we will focus on are:

-

Voltage-Dependent Transmittance and Threshold Voltage: The fundamental response of an LC cell to an applied electric field.

-

Response Time: The speed at which the LC molecules switch between different orientational states.

-

Contrast Ratio: A measure of the display quality, indicating the difference in luminance between the brightest "on" state and the darkest "off" state.

The Core Experimental Apparatus: A Symphony of Light and Electricity

The characterization of a liquid crystal's electro-optical properties hinges on a well-controlled interplay between an optical system and an electrical driving system. The typical experimental setup is designed to apply a precise electric field across a liquid crystal cell and simultaneously measure the resulting change in the intensity of transmitted light.[3][4]

Key Components and Their Rationale

| Component | Description | Rationale for Selection |

| Light Source | A stable, monochromatic light source, typically a He-Ne laser (632.8 nm) or a light-emitting diode (LED).[3][4][5] | Monochromaticity ensures that the measured properties are not convoluted by wavelength-dependent effects. Stability is crucial for accurate and repeatable measurements of light intensity. |

| Polarizers | A pair of linear polarizers, one placed before the LC cell (polarizer) and one after (analyzer).[6] | Liquid crystals are birefringent materials, meaning their refractive index depends on the polarization of light relative to the molecular orientation. The polarizers are essential for converting the phase modulation of light by the LC into an intensity modulation that can be detected.[7] |

| Liquid Crystal (LC) Cell | A sandwich-like structure composed of two transparent conductive electrodes (typically Indium Tin Oxide - ITO coated glass) with a thin layer of liquid crystal material in between.[3][6] The inner surfaces of the electrodes are treated with an alignment layer (e.g., rubbed polyimide) to impose a specific initial orientation of the LC molecules.[3] | This is the heart of the experiment, containing the material under investigation. The transparent electrodes allow for the application of an electric field across the LC layer while permitting light to pass through. The alignment layer ensures a uniform initial state, which is critical for predictable and reproducible switching behavior. |

| Function Generator | A signal source capable of generating various waveforms (e.g., square, sine) with adjustable frequency, amplitude, and duty cycle.[4][6] | Provides the electrical stimulus to the LC cell. Square waves are commonly used for electro-optic measurements to induce abrupt switching between states.[6] The ability to vary the voltage is essential for determining voltage-dependent properties.[8] |

| High-Voltage Amplifier | An amplifier to boost the output voltage of the function generator to the levels required to drive the LC cell, which can often be higher than the direct output of a standard function generator.[9][10] | Ensures that a sufficient electric field strength can be applied across the LC cell to induce the full range of molecular reorientation. |

| Photodetector | A photodiode or a photomultiplier tube to measure the intensity of the light transmitted through the entire optical setup.[3][4][6] | Converts the optical signal (light intensity) into a proportional electrical signal that can be measured and analyzed. |

| Digital Oscilloscope | An instrument to visualize and record the time-varying electrical signals from the function generator (input) and the photodetector (output).[1][5] | Crucial for dynamic measurements like response time, allowing for the precise determination of the rise and fall times of the optical response.[1] |

| Polarizing Optical Microscope (POM) | A microscope equipped with crossed polarizers for visualizing the texture and alignment of the liquid crystal.[7][11] | While not always part of the quantitative measurement setup, a POM is invaluable for initial characterization, assessing the quality of the LC alignment, and observing any defects or changes in the LC texture during switching.[11] |

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of a typical electro-optical characterization experiment.

Caption: A schematic of the experimental setup for measuring the electro-optical properties of liquid crystals.

Protocols for Key Electro-Optical Measurements

Voltage-Transmittance (V-T) Curve and Threshold Voltage (Vth)

The V-T curve characterizes the relationship between the applied voltage and the transmitted light intensity, revealing the threshold voltage required to initiate molecular reorientation.

Protocol:

-

Setup and Alignment:

-

Assemble the optical components as shown in the workflow diagram.

-

Place the LC cell between the two crossed polarizers.[3]

-

For a typical twisted nematic (TN) or planar aligned cell, orient the rubbing direction of the LC cell at 45° with respect to the transmission axes of the polarizers to achieve maximum light modulation.[5][6]

-

-

Electrical Connection:

-

Connect the output of the function generator to the input of the high-voltage amplifier.

-

Connect the output of the amplifier to the ITO electrodes of the LC cell.

-

Connect the amplifier output and the photodetector output to two separate channels of the digital oscilloscope.

-

-

Measurement Procedure:

-

Set the function generator to produce a low-frequency square wave (e.g., 1 kHz).[5]

-

Begin with the voltage amplitude at 0 V and record the transmitted light intensity from the photodetector. This corresponds to the "off" state.

-

Incrementally increase the voltage amplitude in small, precise steps.[8] At each step, record the corresponding average light intensity.

-

Continue increasing the voltage until the transmitted light intensity reaches a saturation point and no longer changes significantly. This is the "on" state.

-

-

Data Analysis:

-

Plot the normalized transmitted light intensity as a function of the applied voltage. This is the V-T curve.

-

The threshold voltage (Vth) is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.

-

Response Time (Rise Time and Fall Time)

Response time quantifies the switching speed of the LC cell, a critical parameter for display applications to avoid motion blur.[12] It is typically divided into rise time (turn-on) and fall time (turn-off).[1]

Protocol:

-

Setup:

-

Use the same experimental setup as for the V-T curve measurement.

-

-

Measurement Procedure:

-

Apply a square wave voltage pulse to the LC cell. The "low" voltage level should be below the threshold voltage (typically 0 V), and the "high" voltage level should be sufficient to drive the cell to its fully "on" state (saturation voltage).[1]

-

Use the oscilloscope to simultaneously display the applied voltage waveform (Channel 1) and the photodetector's response (Channel 2).[1]

-

Capture the rising and falling edges of the optical response corresponding to the application and removal of the high voltage.

-

-

Data Analysis:

-

Rise Time (τ_on): The time it takes for the transmitted light intensity to change from 10% to 90% of its final value after the voltage is applied.

-

Fall Time (τ_off): The time it takes for the transmitted light intensity to change from 90% to 10% of its initial value after the voltage is removed.[1] The relaxation process is primarily governed by the elastic forces and viscosity of the liquid crystal.[12][13]

-

The following diagram illustrates the relationship between the applied voltage and the optical response for response time measurement.

Caption: Idealized representation of response time measurement.

Contrast Ratio (CR)

The contrast ratio is a dimensionless quantity that represents the ratio of the luminance of the brightest white to the darkest black that a display can produce.[14] A higher contrast ratio generally indicates better image quality.[15]

Protocol:

-

Setup:

-

Use the same experimental setup as for the V-T curve measurement.

-

-

Measurement Procedure:

-

Measure the maximum transmitted light intensity (I_on) when the LC cell is in its fully "on" state (at saturation voltage).

-

Measure the minimum transmitted light intensity (I_off) when the LC cell is in its "off" state (at 0 V).

-

-

Data Analysis:

-

The contrast ratio is calculated using the following formula: CR = I_on / I_off [15]

-

Typical Contrast Ratio Values:

| Display Type | Typical Contrast Ratio |

| Simple tasks (e.g., browsing) | 1000:1 to 3000:1[15] |

| Movies and casual gaming | 3000:1 to 5000:1[15] |

| Professional editing | > 5000:1[15] |

| Reflective Displays (minimum target) | ~200:1[16] |

| Transmissive Displays (minimum target) | ~100:1[16] |

Self-Validation and Best Practices

To ensure the trustworthiness and accuracy of your measurements, consider the following:

-

Temperature Control: The viscoelastic properties of liquid crystals are highly temperature-dependent.[13][17] It is crucial to perform measurements at a stable and controlled temperature.

-

AC Driving: Use AC waveforms (like square waves) to drive the LC cell. A DC voltage can lead to the accumulation of ions at the electrodes, which can screen the applied electric field and degrade the performance of the cell.[3]

-

Cell Quality: The quality of the LC cell, including the uniformity of the cell gap and the alignment layer, is critical for obtaining reliable results. Inspect the cell with a polarizing microscope before measurement to check for defects.[11]

-

Calibration: Regularly calibrate your light source and photodetector to ensure a linear and stable response.

Conclusion

The experimental setup and protocols detailed in this guide provide a robust framework for the comprehensive characterization of the electro-optical properties of liquid crystals. By understanding the function of each component and the rationale behind the measurement procedures, researchers can obtain accurate and reproducible data, which is essential for the development of new liquid crystal materials and advanced electro-optical devices.

References

-

Improving experimental procedures for assessing electrical properties of advanced liquid crystal materials. (2022). Taylor & Francis Online. [Link]

-

Liquid Crystals and Electro-Optic Modulation. (2020). PhysicsOpenLab. [Link]

-

Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. (2018). RSC Publishing. [Link]

-

How to get dynamic response time of Liquid crystal cells? (2021). ResearchGate. [Link]

-

Experimental setup for electro-optical measurements. (n.d.). ResearchGate. [Link]

-

Measurement of the liquid crystal pretilt angle in cells with homogeneous and inhomogeneous liquid crystal director configuration. (n.d.). SPIE Digital Library. [Link]

-

Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central. [Link]

-

Nematic liquid crystal devices with sub-millisecond response time. (n.d.). Biblio. [Link]

-

Measurement Methods of Nematic Liquid Crystal Response Time. (2018). ResearchGate. [Link]

-

Studies Of Liquid Crystal Response Time. (2007). UCF STARS. [Link]

- Liquid Crystal Displays with High Image Quality and Fast Response Time. (n.d.). SID Symposium Digest of Technical Papers.

-

What Is Screen Contrast Ratio? A Simple Guide Here. (2023). Linsn LED. [Link]

-

Measuring Contrast Ratio of an LCD Display. (2008). Liquid Crystal Technologies. [Link]

-

How to Increase LCD Contrast Ratio. (n.d.). Orient Display. [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]

-

Full article: Liquid crystal textures: an overview. (n.d.). Taylor & Francis Online. [Link]

-

High Voltage and High Current Waveform Amplifier. (2016). Microwave Journal. [Link]

-

Low Threshold Voltage and Programmable Patterned Polymer-Dispersed Liquid Crystal Smart Windows. (n.d.). MDPI. [Link]

-

Voltage dependent measurement: to measure the threshold voltage... (n.d.). ResearchGate. [Link]

-

Design, fabrication, and characterization of a liquid crystal-based large area electrically tunable lens for correction of astigmatism and defocus. (2023). SPIE Digital Library. [Link]

Sources

- 1. physicsopenlab.org [physicsopenlab.org]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. er.knutd.edu.ua [er.knutd.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12443K [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. microwavejournal.com [microwavejournal.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. top.jbnu.ac.kr [top.jbnu.ac.kr]

- 13. stars.library.ucf.edu [stars.library.ucf.edu]

- 14. How to Increase LCD Contrast Ratio: LCD Knowledge | Orient Display [orientdisplay.com]

- 15. What Is Screen Contrast Ratio? A Simple Guide Here [linsnled.com]

- 16. Measuring Contrast Ratio of an LCD Display [liquidcrystaltechnologies.com]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

Troubleshooting & Optimization

Common side reactions in the esterification of 4-propylcyclohexanecarboxylic acid

Welcome to the technical support center for the synthesis and troubleshooting of esters derived from 4-propylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this sterically hindered carboxylic acid. Here, we move beyond basic protocols to delve into the nuances of the reaction, focusing on common side reactions, their mechanistic origins, and practical, field-proven strategies for their mitigation.

Core Principles: The Fischer-Speier Esterification of a Sterically Hindered Acid

The most common and direct method for the esterification of 4-propylcyclohexanecarboxylic acid is the Fischer-Speier esterification.[1][2] This is an acid-catalyzed nucleophilic acyl substitution reaction between the carboxylic acid and an alcohol.[3] The reaction's primary challenge stems from its equilibrium nature; the formation of water as a byproduct means the reverse reaction, hydrolysis, is also possible.[3]

The mechanism, illustrated below, involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[1][2] A series of proton transfers and the elimination of a water molecule lead to the final ester product.

Caption: Fischer-Speier Esterification Workflow

To drive this equilibrium towards the desired ester, Le Châtelier's principle is applied, typically by using a large excess of the alcohol or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[2][4][5] The steric hindrance presented by the bulky 4-propylcyclohexyl group can slow the reaction rate, often necessitating more forcing conditions, which in turn can promote side reactions.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification of 4-propylcyclohexanecarboxylic acid in a question-and-answer format.

Question 1: My reaction is proceeding very slowly or appears to have stalled, resulting in a low yield. What are the primary causes and how can I improve conversion?

Answer: A slow or incomplete reaction is the most common issue when esterifying 4-propylcyclohexanecarboxylic acid, primarily due to the steric hindrance of the cyclohexyl ring, which impedes the approach of the alcohol to the activated carbonyl carbon.[4]

Causality and Mitigation Strategies:

| Potential Cause | Explanation | Recommended Solution |

| Steric Hindrance | The bulky 4-propylcyclohexyl group physically blocks the alcohol from attacking the carbonyl carbon, slowing the rate of the forward reaction.[4] | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be cautious, as higher temperatures can also promote side reactions. |

| Equilibrium Not Sufficiently Shifted | The accumulation of water, the reaction byproduct, can drive the reverse reaction (ester hydrolysis), leading to a low equilibrium concentration of the desired ester.[3] | Use a significant excess of the alcohol (it can often be used as the solvent). Alternatively, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] |

| Insufficient Catalyst | The acid catalyst is crucial for activating the carboxylic acid. An inadequate amount will result in a slow reaction rate. | Increase the catalyst loading. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] |

| Insufficient Reaction Time | Due to steric hindrance, this esterification may simply require a longer time to reach equilibrium than less hindered systems. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow the reaction to proceed until no further consumption of the starting material is observed. |

Question 2: My post-reaction analysis (GC-MS, NMR) indicates the presence of an unexpected, non-polar byproduct. What is a likely candidate for this impurity?

Answer: Under strong acidic conditions and elevated temperatures, a potential side reaction is the acid-catalyzed dehydration of the cyclohexane ring to form an alkene. While less common than with alcohols, this can occur, especially with strong dehydrating acids like sulfuric acid.

Mechanism of Alkene Formation:

This side reaction would likely proceed through protonation of the carboxylic acid's hydroxyl group, followed by elimination of water to form an acylium ion. A subsequent deprotonation of the cyclohexane ring could then lead to the formation of a double bond.

Caption: Potential Dehydration Side Reaction

Identification and Mitigation:

-

Identification: An alkene byproduct would be identifiable by the appearance of signals in the vinyl region (typically 5-6 ppm) of the ¹H NMR spectrum and corresponding sp² carbon signals in the ¹³C NMR spectrum.[6] In GC-MS, it would likely have a shorter retention time than the ester.[7]

-

Mitigation: To minimize this side reaction, use the mildest possible reaction conditions. Reduce the reaction temperature and consider using a less dehydrating acid catalyst, such as p-toluenesulfonic acid, in place of concentrated sulfuric acid.

Question 3: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the expected structure of my ester. What could be occurring?